
PROTAC ERR|A Degrader-1
Übersicht
Beschreibung
PROTAC ERR|A Degrader-1: is a proteolysis-targeting chimera (PROTAC) designed to degrade the estrogen-related receptor alpha (ERRα). This compound is a heterobifunctional molecule that consists of a ligand for ERRα, a ligand for an E3 ubiquitin ligase, and a linker connecting these two ligands . The primary function of this compound is to induce the degradation of ERRα, a nuclear receptor involved in various biological processes, including energy metabolism and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ERR|A Degrader-1 involves several steps:
Synthesis of the ERRα ligand: This step involves the preparation of a molecule that specifically binds to ERRα.
Synthesis of the E3 ubiquitin ligase ligand: This step involves the preparation of a molecule that binds to an E3 ubiquitin ligase, such as MDM2.
Linker synthesis: A linker molecule is synthesized to connect the ERRα ligand and the E3 ubiquitin ligase ligand.
Coupling reaction: The ERRα ligand, linker, and E3 ubiquitin ligase ligand are coupled together to form the final PROTAC molecule
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: PROTAC ERR|A Degrader-1 can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions can modify the ligands or the linker to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the linker, while substitution reactions may produce modified ligands .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Cancer Treatment : The primary application of PROTAC ERRα Degrader-1 is in the treatment of breast cancer. ERRα is overexpressed in a significant percentage of breast cancer cases, making it a crucial target for therapeutic intervention. Research has demonstrated that PROTAC ERRα Degrader-1 effectively reduces ERRα levels in various breast cancer cell lines, indicating its potential as a treatment option for hormone receptor-positive breast cancers .
- Mechanism of Action : Studies have shown that PROTAC ERRα Degrader-1 operates through a mechanism involving the formation of a ternary complex with ERRα and an E3 ligase (VHL). This complex facilitates the ubiquitination of ERRα, leading to its degradation by the proteasome . The efficiency of degradation is dose-dependent, with DC50 values indicating effective concentrations below 5 μM in various cellular contexts .
- Reversibility and Specificity : The degradation induced by PROTAC ERRα Degrader-1 is reversible, allowing for potential therapeutic flexibility. This contrasts with other methods such as CRISPR/Cas9, where modifications are permanent .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the efficacy of PROTAC ERRα Degrader-1 on MCF-7 and T47D breast cancer cell lines. The results indicated:
- Degradation Efficiency : The compound induced significant degradation of ERRα within 4 hours at concentrations as low as 5 μM.
- Proteasome Dependence : Inhibition of proteasomal activity using MG132 blocked the degradation process, confirming that the mechanism relies on the ubiquitin-proteasome system .
Case Study 2: Comparison with Traditional Therapies
In comparative studies against traditional estrogen receptor antagonists like fulvestrant, PROTAC ERRα Degrader-1 exhibited superior efficacy in reducing ERRα levels and inhibiting tumor growth in xenograft models. This highlights its potential as a more effective therapeutic option for patients who may not respond to existing treatments .
Data Table: Summary of Findings
Wirkmechanismus
PROTAC ERR|A Degrader-1 exerts its effects by inducing the degradation of ERRα through the ubiquitin-proteasome system. The compound binds to ERRα and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of ERRα, marking it for degradation by the proteasome. The degradation of ERRα leads to the disruption of its signaling pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
PROTAC EZH2 Degrader-1: Targets and degrades the enhancer of zeste homolog 2 (EZH2) protein.
PROTAC BRD4 Degrader-1: Targets and degrades the bromodomain-containing protein 4 (BRD4).
PROTAC ARV-110: Targets and degrades the androgen receptor (AR)
Uniqueness of PROTAC ERR|A Degrader-1: this compound is unique in its ability to specifically target and degrade ERRα. Unlike other PROTACs that target different proteins, this compound is designed to modulate ERRα-related pathways, making it a valuable tool for studying and potentially treating diseases associated with ERRα .
Biologische Aktivität
Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. The compound PROTAC ERR|A Degrader-1 specifically targets the estrogen receptor alpha (ERα), which is a crucial factor in the development and progression of estrogen receptor-positive breast cancers. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential clinical applications.
This compound functions by recruiting the VHL E3 ubiquitin ligase to the ERα, facilitating its ubiquitination and subsequent degradation through the proteasome. This mechanism allows for a more effective reduction in ERα levels compared to traditional inhibitors or other degraders.
Key Mechanistic Insights:
- Binding Affinity : The compound exhibits high binding affinity to both ERα and VHL, forming a ternary complex that is essential for its action .
- Degradation Pathway : Studies indicate that degradation is proteasome-dependent, as inhibition of the proteasome significantly reduces the efficacy of this compound .
- SERD-like Activity : Interestingly, this compound demonstrates some inherent selective estrogen receptor downregulator (SERD)-like activity, allowing for partial degradation even when VHL interaction is compromised .
Efficacy in Preclinical Models
The biological activity of this compound has been evaluated in various in vitro and in vivo models.
In Vitro Studies:
- Cell Line Testing : In ER-positive breast cancer cell lines (e.g., MCF7), this compound achieved over 90% degradation of ERα at concentrations as low as 5 µM .
- Dose-Dependent Response : The degradation efficacy was shown to be dose-dependent, with a DC50 value indicating effective degradation thresholds .
In Vivo Studies:
- Animal Models : In patient-derived xenograft (PDX) models, the compound demonstrated significant antitumor activity; however, discrepancies were noted between in vitro and in vivo efficacy due to metabolic factors affecting degradation rates .
- Metabolite Impact : The presence of metabolites was found to hinder complete degradation in vivo, suggesting that understanding metabolic pathways is critical for optimizing PROTAC efficacy .
Comparative Analysis with Other Agents
This compound has been compared with traditional SERDs and other PROTACs targeting ERα.
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in ER-positive breast cancer models resistant to standard therapies like fulvestrant .
- Combination Therapies : Combining this compound with other therapeutic agents showed enhanced antitumor effects, suggesting potential for combination therapy strategies in resistant cancer types .
Eigenschaften
IUPAC Name |
(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCWVLBPYOZNC-XNCCLBLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H49Cl2F6N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1108.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.